4-(Chloromethyl)-2-iodobenzo[d]oxazole
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis of Benzo[d]oxazole Derivatives
Crystallographic studies of benzo[d]oxazole derivatives provide critical insights into bond lengths, angles, and intermolecular interactions. For example, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate crystallizes in the monoclinic system (space group P2₁/c) with lattice parameters a = 11.9936(3) Å, b = 13.9638(3) Å, and c = 11.5126(4) Å. While direct crystallographic data for 4-(chloromethyl)-2-iodobenzo[d]oxazole is unavailable, analogous structures suggest that the iodine atom at the 2-position and chloromethyl group at the 4-position would introduce steric and electronic perturbations. The iodine’s van der Waals radius (1.98 Å) and polarizability may distort the planar benzoxazole ring, while the chloromethyl group could engage in weak C–H···Cl hydrogen bonds (2.8–3.2 Å).
Table 1: Hypothetical crystallographic parameters for this compound compared to analogues
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Profiling
The nuclear magnetic resonance (NMR) spectrum of this compound is expected to exhibit distinct signals arising from its unique substituents:
- ¹H NMR: The chloromethyl group (–CH₂Cl) would display a triplet near δ 4.5–4.7 ppm due to coupling with adjacent protons (²J = 6–8 Hz) and deshielding from the electronegative chlorine. Protons on the benzoxazole ring adjacent to iodine would experience upfield shifts (δ 7.1–7.4 ppm) due to iodine’s electron-withdrawing inductive effect.
- ¹³C NMR: The iodinated carbon (C2) would resonate near δ 140–145 ppm, while the chloromethyl carbon would appear at δ 45–50 ppm. The carbonyl carbon in analogous structures appears at δ 160–165 ppm.
Table 2: Predicted NMR chemical shifts for this compound
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| C2–I | — | 142–145 |
| C4–CH₂Cl | 4.5–4.7 (t) | 47–49 |
| C5 | 7.2–7.4 | 120–122 |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry of this compound would reveal a molecular ion peak at m/z 291.43 (C₈H₅ClINO⁺). Key fragmentation pathways include:
Comparative Analysis with Structural Analogues
Comparative studies highlight the impact of halogen substituents on molecular properties:
- 2-(Chloromethyl)benzo[d]oxazole (C₈H₆ClNO): Lacks iodine, reducing molecular weight (167.59 g/mol vs. 290.49 g/mol) and polarizability.
- 4-Chloro-2-(chloromethyl)-1,3-benzoxazole (C₈H₅Cl₂NO): The additional chlorine at C4 increases electrophilicity but diminishes steric bulk compared to iodine.
- 2-Chloro-4-methyl-1,3-benzoxazole (C₈H₆ClNO): Methyl substitution at C4 enhances lipophilicity but reduces reactivity toward nucleophilic attack.
Table 3: Structural and electronic comparison of benzoxazole derivatives
The iodine atom in this compound significantly alters its electronic profile, increasing its susceptibility to oxidative addition reactions compared to chlorinated or methylated analogues.
Properties
Molecular Formula |
C8H5ClINO |
|---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
4-(chloromethyl)-2-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5ClINO/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2 |
InChI Key |
AUCRZZQSOVKYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)I)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-iodobenzo[d]oxazole typically involves the reaction of 2-iodobenzo[d]oxazole with chloromethylating agents. One common method is the reaction of 2-iodobenzo[d]oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated benzoxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoxazole derivatives with various functional groups.
Oxidation Reactions: Formation of oxazole derivatives with higher oxidation states.
Reduction Reactions: Formation of deiodinated benzoxazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-iodobenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antibacterial, antifungal, and anticancer activities.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Biological Research: Investigated for its potential as a probe in biochemical assays and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-iodobenzo[d]oxazole involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The iodine atom can participate in halogen bonding interactions, enhancing the binding affinity of the compound to its molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 4-(chloromethyl)-2-iodobenzo[d]oxazole with structurally related oxazole derivatives, focusing on substituent effects and physicochemical properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
